4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride
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Overview
Description
The compound “4’-(Methylsulfonyl)-[1,1’-biphenyl]-2-amine hydrochloride” is a complex organic molecule. It is related to the class of compounds known as biphenyls, which are characterized by two benzene rings connected by a single covalent bond . The compound also contains a methylsulfonyl group, which is a sulfur-containing functional group characterized by the formula -SO2CH3 .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. The “biphenyl” part of the name indicates two benzene rings connected by a single covalent bond. The “4’-(Methylsulfonyl)” part indicates a methylsulfonyl group attached to the fourth carbon of the second benzene ring . The “2-amine” part indicates an amine group (-NH2) attached to the second carbon of the first benzene ring. The “hydrochloride” part indicates that the compound is a salt, with a chloride ion associated with the positively charged nitrogen of the amine group.Chemical Reactions Analysis
The chemical reactions involving “4’-(Methylsulfonyl)-[1,1’-biphenyl]-2-amine hydrochloride” would depend on the specific conditions and reagents used. As a general rule, the amine group can participate in a variety of reactions, including acid-base reactions, nucleophilic substitutions, and redox reactions. The methylsulfonyl group can also participate in various reactions, particularly if activated by a suitable reagent .properties
IUPAC Name |
2-(4-methylsulfonylphenyl)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S.ClH/c1-17(15,16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)14;/h2-9H,14H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZTVETVOLHDJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597964 |
Source
|
Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride | |
CAS RN |
139769-14-5 |
Source
|
Record name | [1,1′-Biphenyl]-2-amine, 4′-(methylsulfonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139769-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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